2-Chloro-3-methylpyridine 1-oxide
Overview
Description
2-Chloro-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylpyridine 1-oxide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylpyridine 1-oxide consists of a pyridine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylpyridine 1-oxide are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It also has a refractive index of 1.533 .Scientific Research Applications
Synthesis of P-Stereogenic Phosphine Oxides
2-Chloro-3-methylpyridine 1-oxide: is utilized in the synthesis of P-stereogenic phosphine oxides, which are valuable ligands for enantioselective metal-catalyzed reactions. These reactions are crucial in the production of pharmaceuticals and agrochemicals. A visible-light-induced C–P bond-forming reaction has been developed to synthesize these compounds with high enantiomeric excess, showcasing the compound’s role in advancing asymmetric synthesis techniques .
Organic Synthesis Building Blocks
The compound serves as a precursor for various organic synthesis building blocks. Its reactivity allows for the construction of complex molecules, which are instrumental in developing new synthetic methods. This is particularly important for creating molecules with potential pharmaceutical applications .
Intermediate for Pharmaceuticals
2-Chloro-3-methylpyridine 1-oxide: acts as an intermediate in the synthesis of pharmaceuticals. Its chemical structure is amenable to further functionalization, making it a versatile starting material for the development of a wide range of medicinal compounds .
Agrochemical Synthesis
This compound is also used in the synthesis of agrochemicals. The chloro and methyl groups present in its structure provide reactive sites for further chemical transformations, leading to the creation of new compounds with potential use in agriculture .
Ligand Synthesis for Catalysis
It is employed in the synthesis of ligands used in catalysis. These ligands can bind to metals, forming complexes that are essential for catalytic processes in industrial and laboratory settings .
Environmental Benign Transformations
The compound is involved in environmentally benign transformations, which are part of green chemistry initiatives. These transformations aim to reduce the environmental impact of chemical processes by utilizing less hazardous substances and more sustainable methods .
Safety and Hazards
Future Directions
The future directions for 2-Chloro-3-methylpyridine 1-oxide involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as 2-chloro-3-methylpyridine 1-oxide, often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Pyridine derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions . In these reactions, the pyridine molecule acts as a nucleophile, donating an electron pair to form a new bond .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methylpyridine 1-oxide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
properties
IUPAC Name |
2-chloro-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMADNNOPPAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540605 | |
Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91668-83-6 | |
Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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